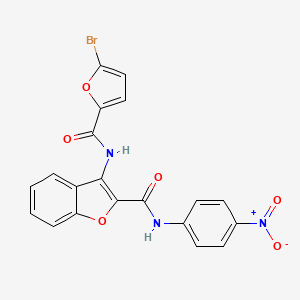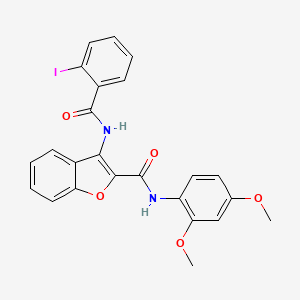
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
Vue d'ensemble
Description
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the family of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the degradation and remodeling of extracellular matrix (ECM) proteins, which are essential for tissue homeostasis and repair. However, MMPs are also involved in pathological processes such as cancer invasion and metastasis, inflammation, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide inhibits MMPs by binding to their active sites and preventing the cleavage of ECM proteins. MMPs are regulated by tissue inhibitors of metalloproteinases (TIMPs), which bind to MMPs and prevent their activity. This compound has been shown to compete with TIMPs for binding to MMPs, thereby enhancing their inhibitory effect. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting NF-κB signaling.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, including reducing tumor growth and metastasis, inhibiting atherosclerotic plaque formation, and reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells and reduce angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has several advantages for lab experiments, including its high specificity for MMPs, its ability to inhibit multiple MMPs simultaneously, and its favorable safety profile. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. This compound can also inhibit other enzymes, such as ADAMs and ADAMTSs, which can affect its specificity and selectivity. Therefore, careful dose optimization and selection of appropriate controls are necessary for accurate interpretation of the results.
Orientations Futures
For research on 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide include the development of more potent and selective MMP inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of combination therapies with other anti-cancer agents. Additionally, the potential role of MMPs in other diseases, such as neurodegenerative disorders and fibrosis, warrants further investigation.
Applications De Recherche Scientifique
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. MMPs are overexpressed in many types of cancer and are associated with tumor growth, invasion, and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis in preclinical models of cancer. This compound has also been studied for its potential anti-inflammatory and anti-atherosclerotic effects. MMPs are involved in the development of atherosclerotic plaques, and this compound has been shown to inhibit plaque formation and reduce inflammation in animal models of atherosclerosis.
Propriétés
IUPAC Name |
3-[(3-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZEWBGMSOYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





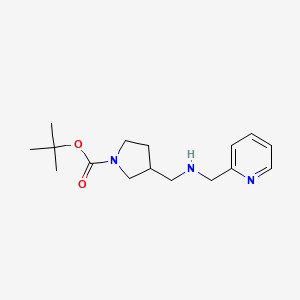
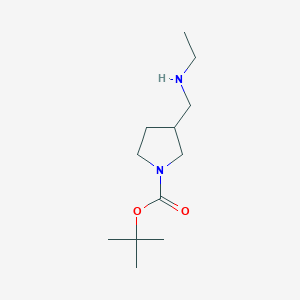
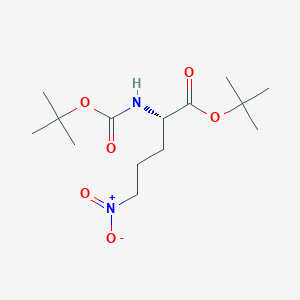
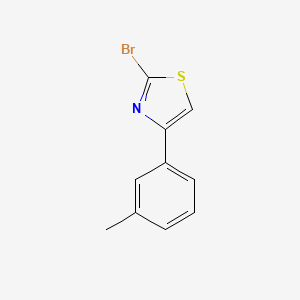


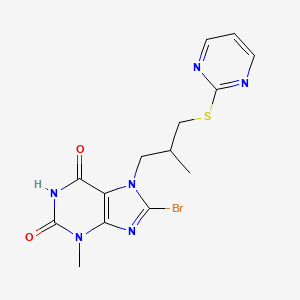
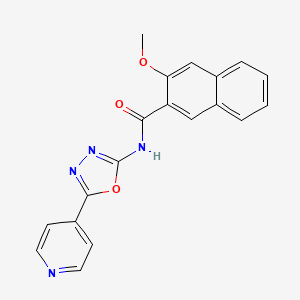
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
